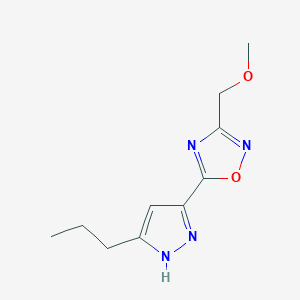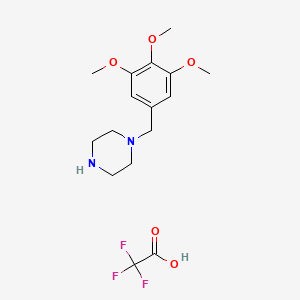![molecular formula C23H22ClN3 B5055628 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5055628.png)
4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline
Vue d'ensemble
Description
This compound is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The chemical under consideration has been utilized in the synthesis of structurally related compounds. For instance, a study by Kariuki et al. (2021) involved synthesizing and characterizing isostructural thiazoles related to the mentioned compound. These materials exhibited unique crystalline structures, contributing to our understanding of molecular conformations in similar chemical frameworks (Kariuki et al., 2021).
Molecular Conformations and Biological Activities
Compounds structurally related to 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline demonstrate a range of biological activities. Narayana et al. (2016) reported on different molecular conformations and hydrogen bonding in related acetamides, highlighting their potential biological significance, including analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).
Synthesis of Derivatives and Anticancer Potential
In a study by Liu et al. (2017), 3-phenyl-1H-pyrazole, an intermediate related to the compound , was synthesized, leading to novel derivatives with potential anticancer properties. This research underscores the importance of such compounds in developing new cancer therapies (Liu et al., 2017).
Antimicrobial and Anticancer Activities
Another study by Viji et al. (2020) analyzed a related molecule, demonstrating its antimicrobial and anticancer potential through molecular docking and quantum chemical calculations. These findings highlight the compound's relevance in developing new therapeutic agents (Viji et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Hafez et al. (2016) synthesized pyrazole derivatives, including compounds structurally similar to the one , and evaluated their antimicrobial and anticancer activities. This study adds to the evidence of the compound's potential use in treating various infections and cancers (Hafez et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3/c1-26(2)20-14-10-18(11-15-20)23-16-22(17-8-12-19(24)13-9-17)25-27(23)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLKWPRGEPXEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-1-{3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5055551.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B5055553.png)
![2-phenyl-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5055565.png)
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)

![butyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5055582.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5055594.png)
![(2R*,6S*)-4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B5055600.png)
![2-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5055617.png)
![N-phenyl-3-[(tetrahydro-2-furanylmethyl)amino]-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B5055621.png)
![N-(4-methoxyphenyl)-2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5055623.png)
![4-[4-(diphenylphosphoryl)-2-methyl-1,3-oxazol-5-yl]morpholine](/img/structure/B5055640.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(4-pyridinyl)ethyl]acetamide](/img/structure/B5055643.png)
